Antiproliferative Potency vs. dBET1 in TNBC
MS83 demonstrates significantly stronger inhibition of cell growth compared to the CRBN‑recruiting BET PROTAC dBET1 in two triple‑negative breast cancer (TNBC) cell lines [1]. In MDA‑MB‑468 cells, the GI50 of MS83 (280 ± 48 nM) is approximately 3‑fold lower (more potent) than that of dBET1 (1200 ± 150 nM) [2]. In MDA‑MB‑231 cells, the potency advantage is even more pronounced: the GI50 of MS83 (130 ± 30 nM) is 17‑fold lower than that of dBET1 (2300 ± 210 nM) [3]. While the BET inhibitor JQ1 showed even lower GI50 values (250 ± 48 nM in MDA‑MB‑468 and 8 ± 3 nM in MDA‑MB‑231), MS83's mechanism is based on degradation rather than inhibition, offering a distinct pharmacological profile [4]. This substantial difference in antiproliferative activity directly impacts experimental outcomes when selecting a BET degrader for TNBC studies.
| Evidence Dimension | Growth inhibition (GI50) in MDA-MB-468 and MDA-MB-231 triple-negative breast cancer cell lines |
|---|---|
| Target Compound Data | MDA-MB-468: GI50 = 280 ± 48 nM; MDA-MB-231: GI50 = 130 ± 30 nM |
| Comparator Or Baseline | dBET1 (CRBN-recruiting BET PROTAC): MDA-MB-468 GI50 = 1200 ± 150 nM; MDA-MB-231 GI50 = 2300 ± 210 nM. JQ1 (BET inhibitor): MDA-MB-468 GI50 = 250 ± 48 nM; MDA-MB-231 GI50 = 8 ± 3 nM |
| Quantified Difference | MDA-MB-468: MS83 3‑fold more potent than dBET1, 1.1‑fold less potent than JQ1; MDA-MB-231: MS83 17‑fold more potent than dBET1, 16‑fold less potent than JQ1 |
| Conditions | WST‑8 cell viability assay; MDA‑MB‑468 and MDA‑MB‑231 TNBC cells; 48‑hour treatment |
Why This Matters
For studies in TNBC models where degradation (rather than inhibition) of BET proteins is the intended mechanism, MS83 provides substantially greater growth‑inhibitory activity than dBET1, allowing lower effective concentrations and reducing potential off‑target effects associated with higher compound exposure.
- [1] Wei, J., et al. Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation. J. Am. Chem. Soc. 2021, 143(37), 15073–15083. View Source
- [2] Wei, J., et al. Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation. J. Am. Chem. Soc. 2021, 143(37), 15073–15083; Figure 5A. View Source
- [3] Wei, J., et al. Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation. J. Am. Chem. Soc. 2021, 143(37), 15073–15083; Figure 5B. View Source
- [4] Wei, J., et al. Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation. J. Am. Chem. Soc. 2021, 143(37), 15073–15083; Results Section 2.5. View Source
